molecular formula C21H20BrN3O2S B2912970 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide CAS No. 422287-25-0

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide

Cat. No.: B2912970
CAS No.: 422287-25-0
M. Wt: 458.37
InChI Key: NNWKYXTWLRKDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide is a useful research compound. Its molecular formula is C21H20BrN3O2S and its molecular weight is 458.37. The purity is usually 95%.
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Scientific Research Applications

Dopamine Receptor Agonism and Parkinson’s Disease Treatment

Compounds structurally related to quinazoline, such as quinagolide, a non-ergot dopamine agonist with specific D2 receptor activity, have been explored for their therapeutic potential in treating conditions like hyperprolactinemia. Quinagolide's effectiveness, compared to bromocriptine, in managing clinical symptoms with fewer adverse reactions suggests potential research applications for 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide in neurological disorders, especially those requiring dopamine receptor modulation (Verhelst et al., 1991).

Cancer Research and Antimetabolite Activity

The study of 3,4-dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridylthio)-quinazoline dihydrochloride (AG337), a nonclassical inhibitor of thymidylate synthase (TS), in clinical pharmacokinetic and pharmacodynamic contexts, sheds light on the importance of quinazoline derivatives in cancer research. AG337's ability to achieve cytotoxic plasma concentrations without acute toxicity emphasizes the potential of structurally similar compounds for investigating new cancer therapies (Rafi et al., 1995).

Genotoxicity and Dietary Intake Studies

Research into heterocyclic amines (HCAs) like MeIQx and PhIP, which are structurally related to quinazoline derivatives, underlines the significance of understanding the metabolism, genotoxicity, and intake levels of these compounds. Studies exploring the formation of macromolecular adducts and the metabolism of HCAs at low doses in humans and rodents have implications for assessing the carcinogenic potential of similar compounds, including quinazoline derivatives, in the context of dietary intake and cancer risk (Turteltaub et al., 1999).

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2S/c22-15-9-10-18-17(11-15)20(27)25(21(28)24-18)12-13-5-7-14(8-6-13)19(26)23-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWKYXTWLRKDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.